N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic small molecule characterized by a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a piperazine-linked 4-methoxyphenyl moiety at position 2. The acetamide side chain is anchored to a 2,5-dimethylphenyl group, contributing to its lipophilic profile.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-20-5-6-21(2)25(15-20)29-28(34)19-32-18-27(36-4)26(33)16-23(32)17-30-11-13-31(14-12-30)22-7-9-24(35-3)10-8-22/h5-10,15-16,18H,11-14,17,19H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSTRBISUPWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine ring, followed by the introduction of the piperazine moiety and the subsequent attachment of the methoxy and methyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
This compound shares the acetamide backbone but replaces the dihydropyridinone ring with a brominated dimethylphenoxy group. The absence of the piperazine-methoxyphenyl moiety reduces its molecular weight (MW: ~406 g/mol vs. target compound’s ~520 g/mol) and alters polarity.
(R/S)-N-[(Polyhydroxyhexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide ()
These isomers feature extended aliphatic chains and tetrahydropyrimidinone groups instead of dihydropyridinone. The hydroxy and phenyl groups may improve aqueous solubility relative to the target compound’s dimethylphenyl group. However, the lack of a piperazine linker likely limits receptor-binding versatility .
Functional Group Comparisons
Key Observations :
- The target compound’s piperazine-methoxyphenyl group enables hydrogen bonding and π-π interactions, critical for receptor affinity. This contrasts with ’s bromophenoxy group, which favors hydrophobic interactions .
- The 1,4-dihydropyridinone core (target) is redox-active, unlike ’s tetrahydropyrimidinone, which may confer metabolic stability but reduced catalytic activity .
Biological Activity
N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a complex structure that includes:
- Dihydropyridine core : Known for its role in calcium channel modulation.
- Piperazine moiety : Often associated with neuroactive properties.
- Methoxy and dimethyl groups : Potentially influencing lipophilicity and receptor binding.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the piperazine ring suggests potential activity on serotonin and dopamine receptors, while the dihydropyridine structure may influence calcium signaling pathways.
Pharmacological Properties
Recent studies have indicated several pharmacological properties:
- Antidepressant Activity : The compound shows promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Antitumor Effects : Preliminary studies suggest cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anticonvulsant Activity : The structural components may contribute to stabilizing neuronal excitability.
Case Studies
- Antidepressant Efficacy :
- Antitumor Activity :
-
Neuroprotective Properties :
- Research indicated that the compound could protect against neuronal damage induced by oxidative stress, likely through its antioxidant properties .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
